molecular formula C7H11NO2Se B13809820 Butyl selenocyanoacetate CAS No. 63906-49-0

Butyl selenocyanoacetate

Cat. No.: B13809820
CAS No.: 63906-49-0
M. Wt: 220.14 g/mol
InChI Key: MQIZVJNTYOXPPF-UHFFFAOYSA-N
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Description

Selenocyanoacetates are rare in industrial applications, and their properties may differ significantly from the sulfur or oxygen analogs described in the evidence.

Properties

CAS No.

63906-49-0

Molecular Formula

C7H11NO2Se

Molecular Weight

220.14 g/mol

IUPAC Name

butyl 2-selenocyanatoacetate

InChI

InChI=1S/C7H11NO2Se/c1-2-3-4-10-7(9)5-11-6-8/h2-5H2,1H3

InChI Key

MQIZVJNTYOXPPF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C[Se]C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroselenocyanoacetic acid butyl ester can be synthesized through the esterification of hydroselenocyanoacetic acid with butanol. The reaction typically involves heating the carboxylic acid and alcohol in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible, so an excess of one of the reactants is often used to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of esters like hydroselenocyanoacetic acid butyl ester can be achieved using peptide coupling reagents such as TBTU, TATU, or COMU in the presence of organic bases . These methods allow for efficient and selective esterification at room temperature, making them suitable for large-scale production.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison analyzes key butyl esters based on physical properties , applications , hazards , and environmental impact , as derived from the evidence.

Table 1: Physical and Chemical Properties

Property Butyl Acrylate Butyl Acetate Butylcarbitol Acetate
CAS Number 141-32-2 123-86-4 Not provided
Molecular Formula C₇H₁₂O₂ C₆H₁₂O₂ C₁₀H₂₀O₄
Molecular Weight Not provided 116.16 g/mol 204.3 g/mol
Boiling Point Not provided 126°C 246.7°C
Density Not provided 0.8825 g/cm³ (20°C) 0.979 (20/20°C)
Flash Point Flammable (Category 3) Not provided 105°C
Vapor Pressure Not provided 11.5 mmHg (25°C) <0.001 kPa (20°C)
Water Solubility Not provided Not provided 6.5 g/100g (25°C)

Key Differences and Implications

Structural Variations: Butyl Acrylate contains an acrylate group (CH₂=CHCOO⁻), contributing to its high reactivity and use in polymerization . Butyl Acetate (ester of acetic acid) is less reactive, with a fruity odor, making it suitable as a low-toxicity solvent . Butylcarbitol Acetate includes an ethylene glycol ether group, enhancing its solubility in polar and non-polar matrices, ideal for industrial coatings .

Hazard Profiles :

  • Butyl acrylate poses significant risks (flammability, skin irritation) compared to butyl acetate, which has fewer documented hazards. Butylcarbitol acetate’s higher boiling point reduces inhalation risks but requires careful handling due to flammability .

Limitations and Notes

  • Butyl Selenocyanoacetate: No data available in the provided evidence. Selenium-containing compounds often exhibit distinct toxicity and reactivity compared to oxygen/sulfur analogs, necessitating separate evaluation.
  • Data Gaps: Limited ecotoxicological data for butyl acetate and butylcarbitol acetate restrict comprehensive environmental comparisons.
  • Regulatory Status : Butyl acrylate is regulated under multiple global frameworks (e.g., UN 2348) due to its hazards, while butyl acetate has fewer restrictions .

Q & A

Q. What are the established synthesis routes for butyl selenocyanoacetate, and what purity benchmarks are required for research applications?

Methodological Answer: Synthesis typically involves nucleophilic substitution between selenocyanate and butyl bromoacetate under inert atmospheres. Purity benchmarks (≥95% by HPLC) are critical for reproducibility. Characterization via 1^1H/13^13C NMR and FT-IR confirms structural integrity, while elemental analysis validates stoichiometry. Researchers must document reaction conditions (e.g., solvent, temperature) and purification steps (e.g., column chromatography) in detail to enable replication .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how do they validate structural integrity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1^1H, 13^13C, 77^77Se) identifies functional groups and selenium bonding patterns. Mass spectrometry (ESI-MS) confirms molecular weight, while X-ray crystallography resolves stereochemistry. Cross-validation with FT-IR ensures absence of impurities (e.g., unreacted selenocyanate). Researchers should include spectra in supplementary materials with annotated peaks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Use fume hoods for synthesis and handling due to potential selenium volatilization. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spill containment kits with inert adsorbents (e.g., vermiculite) are mandatory. Emergency procedures should address inhalation/exposure risks, referencing SDS sheets and Right-to-Know Act guidelines for chemical hazards .

Advanced Research Questions

Q. How can researchers design experiments to investigate the selenium release kinetics of this compound in plant models?

Methodological Answer: Employ hydroponic or foliar application systems (e.g., at rice tillering or heading stages) with controlled selenium concentrations. Use ICP-MS to quantify Se uptake over time, correlating with growth stages. Include negative controls (untreated plants) and comparative groups (e.g., selenite-treated). Statistical models (e.g., Michaelis-Menten kinetics) can analyze bioaccumulation rates .

Q. What strategies resolve contradictions in bioaccumulation data between in vitro and in vivo studies of this compound?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., pH, soil organic matter). Validate in vitro results using ex vivo tissue cultures under physiologically relevant conditions. Triangulate data with isotopic labeling (75^{75}Se) to track metabolic pathways. Transparent reporting of experimental parameters (e.g., exposure duration, dosage) minimizes interpretation bias .

Q. What computational methods predict the reactivity of this compound with biological macromolecules?

Methodological Answer: Density Functional Theory (DFT) simulations model selenium’s electrophilic interactions with cysteine residues in proteins. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to enzymes like glutathione peroxidase. Validate predictions with in vitro assays (e.g., fluorescence quenching) to confirm interaction mechanisms .

Q. How does the selenium speciation profile of this compound compare to other Se fertilizers in agricultural research?

Methodological Answer: Use XANES spectroscopy to compare Se speciation (e.g., selenomethionine vs. selenocyanate) in plant tissues. Field trials should include selenite, selenate, and organic alternatives (e.g., Se-AAF). Multivariate analysis (PCA) identifies species-specific bioavailability patterns, ensuring optimal Se dosing for crop fortification .

Q. What methodological considerations are essential when analyzing degradation pathways of this compound under varying environmental conditions?

Methodological Answer: Simulate environmental degradation using photolysis (UV exposure) and hydrolysis (pH 4–9 buffers). LC-MS/MS tracks degradation products (e.g., selenodiglutathione). Ecotoxicity assays (e.g., Daphnia magna survival rates) assess environmental impact. Document degradation half-lives and byproduct toxicity thresholds for regulatory compliance .

Q. How should researchers approach conflicting cytotoxicity results across different cell lines exposed to this compound?

Methodological Answer: Standardize cell culture conditions (e.g., passage number, serum concentration). Use multiplex assays (e.g., MTT, ROS detection) to compare dose-response curves. RNA-seq analysis identifies cell line-specific gene expression (e.g., selenoprotein biosynthesis pathways). Transparent reporting of cell viability thresholds (IC50_{50}) ensures cross-study comparability .

Q. What advanced techniques quantify trace-level selenium metabolites derived from this compound in complex matrices?

Methodological Answer: Couple HPLC-ICP-MS with species-specific isotope dilution for precise quantification in biological fluids. Collision/reaction cell technology minimizes polyatomic interferences. For tissue samples, laser ablation-ICP-MS provides spatial resolution of Se distribution. Validate methods with certified reference materials (e.g., NIST SRM 1577c) .

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